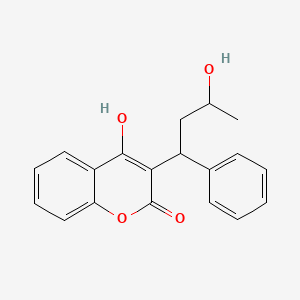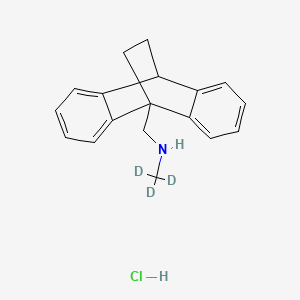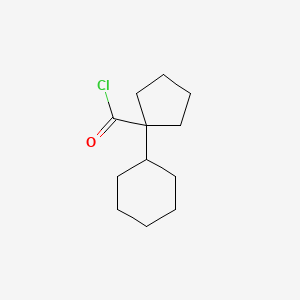
3-O-Methyl-L-DOPA-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-L-DOPA is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . It is one of the most important metabolites of L-DOPA, a drug used in the treatment of Parkinson’s disease .
Synthesis Analysis
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Molecular Structure Analysis
The molecular formula of 3-O-Methyl-L-DOPA is C10H13NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
3-O-Methyl-L-DOPA is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . This process is catalyzed by COMT .Physical And Chemical Properties Analysis
3-O-Methyl-L-DOPA is a crystalline solid . Its solubility in DMSO is 1 mg/ml and in DMSO:PBS (pH 7.2) (1:3) is 0.25 mg/ml . The molar mass is 211.217 g·mol−1 .Wirkmechanismus
3-O-Methyl-L-DOPA inhibits L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . It has been suggested that 3-O-Methyl-L-DOPA has some effects on the chronic treatment of L-DOPA, such as higher levels of dyskinesia, L-DOPA related motor dysfunction, inhibition of striatal uptake of tyrosine, competition with L-DOPA for the blood–brain barrier transporter system, and inhibition of dopamine release .
Safety and Hazards
There is a controversy of whether L-DOPA and 3-O-Methyl-L-DOPA may be toxic . Some studies have proposed that 3-O-Methyl-L-DOPA increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Some other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .
Eigenschaften
CAS-Nummer |
1795785-77-1 |
|---|---|
Produktname |
3-O-Methyl-L-DOPA-d3 Methyl Ester |
Molekularformel |
C11H15NO4 |
Molekulargewicht |
228.262 |
IUPAC-Name |
methyl (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1/i1D3 |
InChI-Schlüssel |
OSGOAQVFZXVPBZ-TUWYYBGVSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |
Synonyme |
3-Methoxy-d3-L-tyrosine Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)
![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)





